Enhanced Metabolic Stability Predicted by Cyclopropyl Substituent
The target compound's 5-cyclopropyl group on the 1,3,4-oxadiazole ring is a well-characterized structural motif for enhancing metabolic stability. In general, the cyclopropyl group acts as a metabolic blocker, shielding adjacent positions from oxidative metabolism. While no direct head-to-head microsomal stability data was found for this specific compound, a closely related analog where the oxadiazole is substituted with a 5-phenyl group instead of 5-cyclopropyl is expected to show higher intrinsic clearance due to the absence of the stabilizing cyclopropyl moiety [1]. The quantitative impact of cyclopropyl substitution on metabolic stability is a class-level inference supported by extensive medicinal chemistry literature [2].
| Evidence Dimension | Predicted Metabolic Stability |
|---|---|
| Target Compound Data | Contains 5-cyclopropyl-1,3,4-oxadiazole; computed XLogP3 = 1.3 [1] |
| Comparator Or Baseline | 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine; no cyclopropyl present |
| Quantified Difference | Not quantifiable; class-level prediction of lower intrinsic clearance for the cyclopropyl analog [2] |
| Conditions | Prediction based on structural analysis; human liver microsome data not available |
Why This Matters
For procurement in lead optimization programs, a compound with a predicted lower metabolic clearance reduces the risk of poor oral bioavailability and short half-life, potentially lowering downstream development costs.
- [1] PubChem. (2025). Computed Properties for CID 45540680. National Center for Biotechnology Information. View Source
- [2] Talele, T. T. (2016). The 'Cyclopropyl Fragment' in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712-8756. View Source
